molecular formula C17H14FN3O3S B2502882 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851865-18-4

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2502882
CAS No.: 851865-18-4
M. Wt: 359.38
InChI Key: ZUHNLYSGQWLVHN-UHFFFAOYSA-N
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Description

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a nitrobenzoyl group, and a dihydroimidazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenylmethyl sulfide: This step involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorophenylmethyl sulfide.

    Synthesis of the nitrobenzoyl intermediate: The nitrobenzoyl group is introduced by reacting 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with an appropriate amine to form the amide intermediate.

    Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the amide intermediate with an appropriate reagent, such as phosphorus oxychloride, to form the dihydroimidazole ring.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents: Tin(II) chloride, iron powder
  • Electrophilic aromatic substitution reagents: Nitric acid, halogens

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential antimicrobial and anticancer activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound’s diverse reactivity makes it a useful intermediate in the synthesis of more complex molecules. It can be used to introduce fluorophenyl, nitrobenzoyl, and dihydroimidazole moieties into target compounds.

    Biological Studies: Researchers use this compound to study the effects of fluorophenyl and nitrobenzoyl groups on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets in biological systems. The compound’s fluorophenyl group can interact with hydrophobic pockets in proteins, while the nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions. The dihydroimidazole ring can act as a ligand for metal ions, potentially inhibiting metalloenzymes. These interactions can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:

    2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.

    2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole: This compound has the nitro group in a different position on the benzoyl ring, which can influence its chemical and biological properties.

    2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3-aminobenzoyl)-4,5-dihydro-1H-imidazole: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-5-1-3-12(9-14)11-25-17-19-7-8-20(17)16(22)13-4-2-6-15(10-13)21(23)24/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHNLYSGQWLVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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